

In-Depth Technical Guide to the Physical Properties of N-Boc-3-cyanopiperidine

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Compound of Interest

Compound Name: 1-N-Boc-3-cyanopiperidine

Cat. No.: B105675

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-cyanopiperidine, also known as tert-butyl 3-cyanopiperidine-1-carboxylate, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with the versatile cyano group and the removable Boc protecting group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of N-Boc-3-cyanopiperidine, supported by experimental details and characterization data.

Core Physical Properties

The physical characteristics of N-Boc-3-cyanopiperidine are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂	[1][2]
Molecular Weight	210.27 g/mol	[1][2]
Appearance	White to yellow powder/solid	[1]
Melting Point	60-65 °C	[1]
Boiling Point	40 °C at 30 mmHg	[1]
Density	1.07 ± 0.1 g/cm ³ (Predicted)	N/A
Solubility	Soluble in methanol.	N/A

Spectroscopic and Structural Data

Spectroscopic analysis is fundamental to confirming the identity and purity of N-Boc-3-cyanopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the protons in the molecule.[1]

- δ 3.84 - 3.35 (brs, 4H): Broad multiplet corresponding to the protons on the piperidine ring adjacent to the nitrogen atom (C2-H and C6-H).
- δ 2.66 (m, 1H): Multiplet assigned to the proton at the C3 position, which is coupled to the neighboring methylene protons.
- δ 1.97 (brs, 1H): Broad singlet, likely corresponding to one of the axial protons on the piperidine ring.
- δ 1.77 (m, 2H): Multiplet for the remaining methylene protons on the piperidine ring.
- δ 1.49 (s, 9H): A sharp singlet characteristic of the nine equivalent protons of the tert-butyl (Boc) protecting group.

¹³C NMR Spectroscopy: While a complete, experimentally verified peak list is not readily available in the public domain, predicted chemical shifts can offer guidance for spectral interpretation. Key expected resonances would include those for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbons of the piperidine ring (in the range of 20-50 ppm), the cyano carbon (~120 ppm), and the methyl carbons of the Boc group (~28 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-3-cyanopiperidine would be expected to show characteristic absorption bands for its functional groups. The nitrile (C≡N) stretching vibration typically appears in the range of 2260-2220 cm⁻¹. The carbonyl (C=O) of the Boc protecting group will exhibit a strong absorption band around 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.

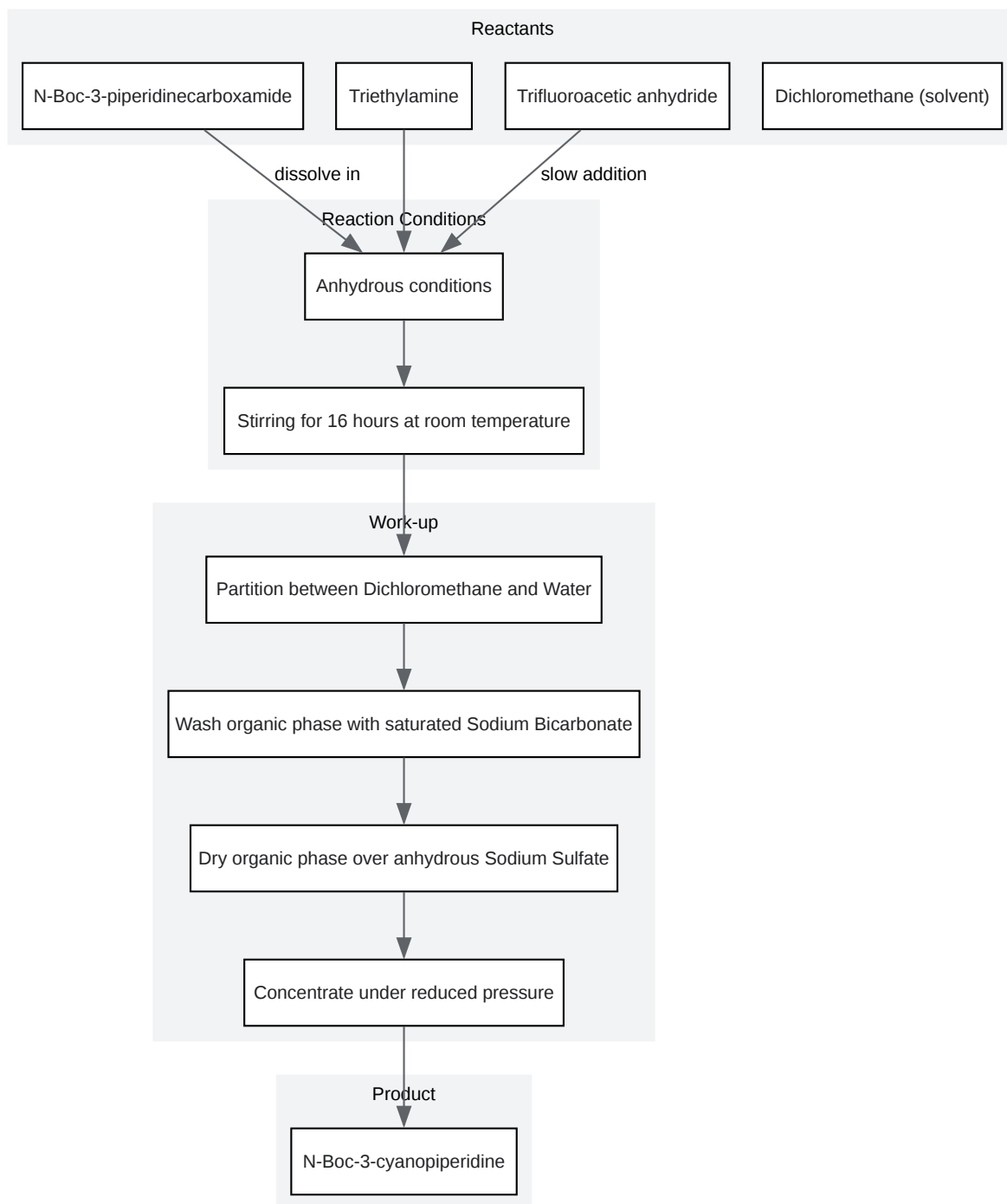
Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physical properties and for the synthesis of N-Boc-3-cyanopiperidine.

Synthesis of N-Boc-3-cyanopiperidine

A general procedure for the synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate involves the dehydration of N-Boc-3-piperidinecarboxamide.^[1]

Workflow for the Synthesis of N-Boc-3-cyanopiperidine



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Caption: Synthetic workflow for N-Boc-3-cyanopiperidine.

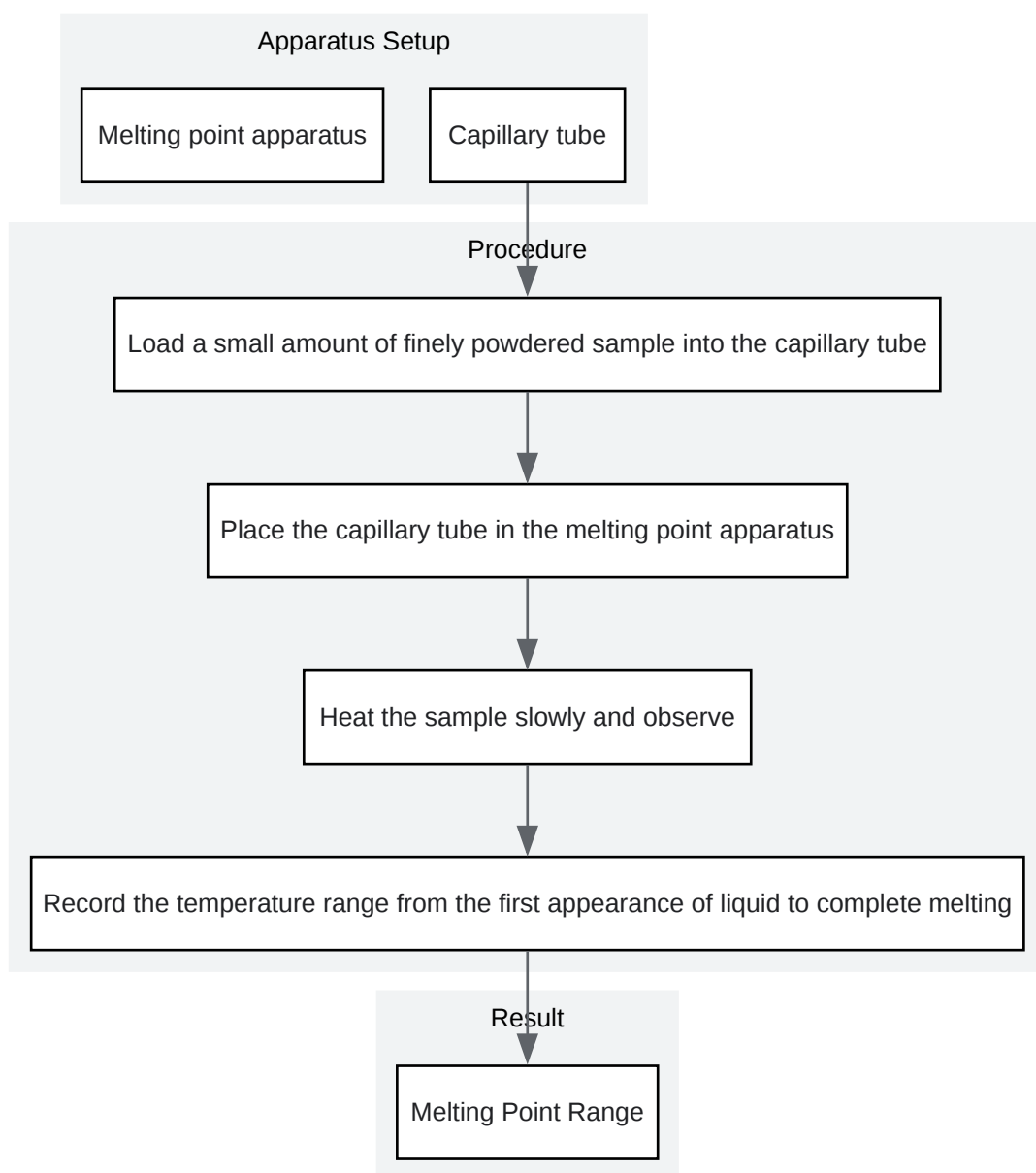
Procedure:

- To a solution of tert-butyl-3-carbamoylpiperidine-1-carboxylate (1.0 g, 4 mmol) in anhydrous methylene chloride (20 mL), add triethylamine (3.1 g, 31.0 mmol).[\[1\]](#)
- Slowly add trifluoroacetic acid anhydride (4.1 g, 20.0 mmol) dropwise to the mixture.[\[1\]](#)
- Allow the reaction mixture to gradually warm to room temperature and stir continuously for 16 hours.[\[1\]](#)
- After the reaction is complete, partition the mixture between dichloromethane (50 mL) and water (50 mL).[\[1\]](#)
- Wash the organic phase with a saturated sodium bicarbonate solution (100 mL).[\[1\]](#)
- Dry the organic phase over anhydrous sodium sulfate.[\[1\]](#)
- Concentrate the organic phase under reduced pressure to yield the product.[\[1\]](#)

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of N-Boc-3-cyanopiperidine.

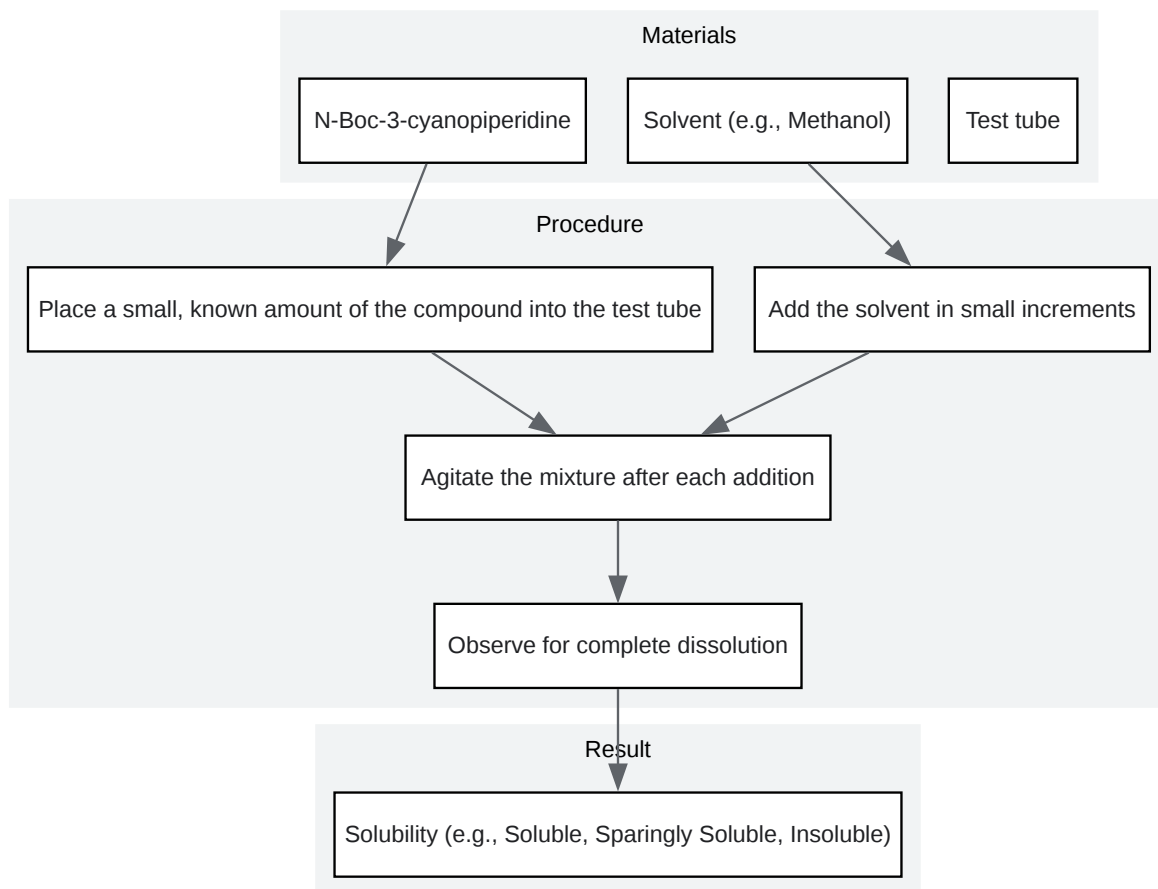
Melting Point Determination Workflow



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Caption: General workflow for melting point determination.

Solubility Testing Workflow



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Caption: General workflow for solubility testing.

Safety and Handling

N-Boc-3-cyanopiperidine should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.^[2] It may also cause respiratory irritation.^[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry place.

Conclusion

This technical guide has summarized the key physical properties of N-Boc-3-cyanopiperidine, providing a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The tabulated data, along with the outlined experimental protocols and spectroscopic information, offer a solid foundation for the safe and effective use of this important chemical intermediate. Further research to fully characterize its ^{13}C NMR and IR spectra, as well as to determine its crystal structure, would be beneficial for the scientific community.

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